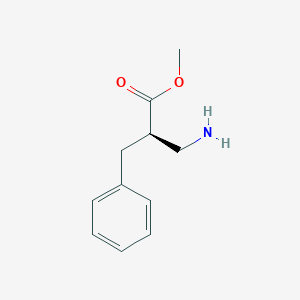
methyl (2R)-3-amino-2-benzylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-3-amino-2-benzylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a benzyl group, and a methyl ester group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-3-amino-2-benzylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and methyl acrylate.
Formation of Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl bromide reacts with a suitable nucleophile.
Amino Group Introduction: The amino group is introduced through a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2R)-3-amino-2-benzylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-3-amino-2-benzylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (2R)-3-amino-2-benzylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and metabolism, by binding to key regulatory molecules.
Comparación Con Compuestos Similares
Methyl (2S)-3-amino-2-benzylpropanoate: An enantiomer of the compound with similar chemical properties but different biological activities.
Benzylamine: A simpler compound with a benzyl group and an amino group, used as a precursor in organic synthesis.
Methyl 3-amino-2-phenylpropanoate: A structurally similar compound with a phenyl group instead of a benzyl group.
Uniqueness: Methyl (2R)-3-amino-2-benzylpropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Its combination of functional groups also makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl (2R)-2-(aminomethyl)-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |
Clave InChI |
QOEALULCQUCMOP-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)CN |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















